molecular formula C6H9F2N B1429303 5,5-Difluoro-2-Azabicyclo[2.2.1]Heptane CAS No. 1214875-10-1

5,5-Difluoro-2-Azabicyclo[2.2.1]Heptane

Cat. No.: B1429303
CAS No.: 1214875-10-1
M. Wt: 133.14 g/mol
InChI Key: SLDUOYYMBGNRCP-UHFFFAOYSA-N
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Description

5,5-Difluoro-2-Azabicyclo[2.2.1]Heptane: is a bicyclic compound characterized by the presence of two fluorine atoms and an aza group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluoro-2-Azabicyclo[221]Heptane typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 5,5-Difluoro-2-Azabicyclo[2.2.1]Heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer fluorine atoms.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atoms.

Scientific Research Applications

Chemistry: 5,5-Difluoro-2-Azabicyclo[221]Heptane is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its bicyclic structure and fluorine atoms contribute to its stability and bioavailability, making it a candidate for the development of new therapeutic agents.

Medicine: The compound’s potential medicinal applications include its use as a scaffold for designing drugs targeting specific enzymes or receptors. Its unique structure may enhance the efficacy and selectivity of these drugs.

Industry: In the industrial sector, 5,5-Difluoro-2-Azabicyclo[2.2.1]Heptane is explored for its use in the development of advanced materials, such as polymers and coatings, due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5,5-Difluoro-2-Azabicyclo[2.2.1]Heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, allowing it to modulate the activity of these targets. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific functional groups present in its structure.

Comparison with Similar Compounds

    5,5-Difluoro-2-aza-bicyclo[3.1.1]heptane: Another bicyclic compound with a similar structure but different ring size.

    7-Oxabicyclo[2.2.1]heptane: A bicyclic compound with an oxygen atom instead of an aza group.

    2-Aza-bicyclo[2.2.1]heptane: A similar compound without the fluorine atoms.

Uniqueness: 5,5-Difluoro-2-Azabicyclo[2.2.1]Heptane is unique due to the presence of two fluorine atoms and an aza group within its bicyclic structure. This combination of features imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5,5-difluoro-2-azabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N/c7-6(8)2-5-1-4(6)3-9-5/h4-5,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDUOYYMBGNRCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CN2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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